Product packaging for p-Mentha-1,5-dien-7-ol(Cat. No.:CAS No. 19876-45-0)

p-Mentha-1,5-dien-7-ol

Cat. No.: B034664
CAS No.: 19876-45-0
M. Wt: 152.23 g/mol
InChI Key: QPHLFYOPLZARDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Mentha-1,5-dien-7-ol is a naturally occurring monoterpenoid of significant interest in flavor, fragrance, and phytochemical research. As a key constituent and potential intermediate in the biosynthetic pathways of various essential oils, it serves as a critical reference standard for the identification and quantification of aroma-active compounds in complex matrices like mint species, cumin, and other aromatic plants. Its research applications extend to studying the biotransformation of terpenes and understanding the metabolic pathways in plants. Furthermore, this compound is investigated for its role as a precursor to other valuable terpenoids and for its potential biological activities, including its interactions with olfactory receptors and enzymes. The compound's mechanism of action in biological systems is an area of active exploration, with studies focusing on its structure-activity relationships within the broader context of terpene bioactivity. This high-purity compound is an essential tool for researchers in analytical chemistry, natural product chemistry, and sensory science, providing a foundation for advancing the understanding of terpene function and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B034664 p-Mentha-1,5-dien-7-ol CAS No. 19876-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19876-45-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(4-propan-2-ylcyclohexa-1,5-dien-1-yl)methanol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-5,8,10-11H,6-7H2,1-2H3

InChI Key

QPHLFYOPLZARDQ-UHFFFAOYSA-N

SMILES

CC(C)C1CC=C(C=C1)CO

Canonical SMILES

CC(C)C1CC=C(C=C1)CO

Synonyms

4-Isopropyl-1,5-cyclohexadiene-1-methanol

Origin of Product

United States

Natural Occurrence and Distribution

The presence and concentration of p-Mentha-1,5-dien-7-ol in the essential oils of plants can vary significantly based on factors such as the plant's geographical origin, harvest time, and the specific chemotype.

Co-occurrence with Related Monoterpenoids in Essential Oils

The biosynthetic pathways of monoterpenoids in plants often lead to the production of a mixture of structurally related compounds. Therefore, the presence of this compound would likely be accompanied by other p-menthane (B155814) derivatives and common monoterpenoids.

The genus Salvia L., a prominent member of the Lamiaceae family, encompasses a wide range of species known for their rich and diverse essential oil profiles. Comprehensive GC-MS analyses of various Salvia species, including Salvia officinalis (sage) and Salvia sclarea (clary sage), have identified numerous monoterpenoids and sesquiterpenoids.

However, based on a review of available scientific literature, this compound has not been reported as a constituent of the essential oils of the commonly studied Salvia species. The essential oils of Salvia are typically dominated by compounds such as α- and β-thujone, camphor, 1,8-cineole, linalool, and linalyl acetate (B1210297), depending on the species and chemotype.

The genus Juniperus L. of the Cupressaceae family consists of evergreen coniferous trees and shrubs. Their essential oils, typically extracted from berries, needles, or wood, are rich in monoterpene hydrocarbons.

Extensive research on the chemical composition of the essential oils from Juniperus excelsa, Juniperus communis, and Juniperus phoenicea has been conducted. The dominant monoterpenoids are consistently reported as α-pinene, sabinene, and myrcene. A thorough review of the scientific literature did not reveal the presence of this compound in the essential oils of these Juniperus species. While other p-menthane derivatives have been occasionally identified, the specific isomer this compound does not appear to be a characteristic component.

Table 3: Common Monoterpenoids in the Essential Oils of Selected Juniperus Species

SpeciesMajor Monoterpenoids
Juniperus excelsaα-Pinene, Limonene (B3431351), Cedrol
Juniperus communisα-Pinene, Sabinene, Myrcene
Juniperus phoeniceaα-Pinene, β-Phellandrene

The genus Cymbopogon Spreng., belonging to the Poaceae family, includes several aromatic grasses known for their essential oils, such as lemongrass and citronella. The chemical composition of these oils is often dominated by acyclic monoterpenoids like geranial, neral, and citronellal.

In studies of the essential oil of Cymbopogon nervatus, various p-menthane derivatives have been identified, indicating the presence of the p-menthane biosynthetic pathway in this species. However, scientific literature focusing on the detailed chemical analysis of Cymbopogon nervatus essential oil does not report the presence of this compound. Instead, isomers such as trans-p-mentha-1(7),8-dien-2-ol and cis-p-mentha-1(7),8-dien-2-ol (B3377824) have been identified as significant components in some studies. This suggests that while the p-menthane carbon skeleton is present, the specific enzymatic reactions leading to the formation of this compound may not be prevalent in this species.

Co-occurrence with Related Monoterpenoids in Essential Oils

Apium graveolens

Commonly known as celery, the essential oil of Apium graveolens has been the subject of numerous phytochemical studies. These analyses have identified a variety of p-menthane derivatives. For instance, research has reported the presence of compounds such as cis-p-Mentha-2,8-dien-1-ol and cis-p-Mentha-1(7),8-dien-2-ol. nih.gov However, a thorough review of the existing literature does not indicate the presence of this compound in the essential oil of Apium graveolens.

Hedysarum theinum

Scientific literature detailing the chemical constituents of Hedysarum theinum is limited. To date, there are no available studies that have identified this compound as a component of this plant's essential oil or extracts.

Eryngium Species

The genus Eryngium comprises a diverse group of flowering plants. Chemical analysis of the essential oils of certain species, such as Eryngium maritimum and Eryngium alpinum, has revealed the presence of a closely related isomer, p-Mentha-1,5-dien-8-ol. nih.gov The concentration of this isomer has been found to range from trace amounts to 0.9% in different parts of the plants.

Table 1: Occurrence of p-Mentha-1,5-dien-8-ol in Eryngium Species nih.gov

SpeciesPlant PartCompoundConcentration (%)
Eryngium maritimumFruitsp-Mentha-1,5-dien-8-ol0.2
Eryngium maritimumLeavesp-Mentha-1,5-dien-8-oltrace
Eryngium maritimumRootsp-Mentha-1,5-dien-8-ol0.3
Eryngium alpinumLeavesp-Mentha-1,5-dien-8-ol0.9
Eugenia florida

Research into the chemical composition of the essential oil from the leaves of Eugenia florida has led to the identification of a rich array of volatile compounds. Among these, the isomer ρ-Mentha-1,5-dien-8-ol has been reported at a concentration of 0.81%. nih.gov The specific isomer this compound has not been documented in this species.

Bunium persicum

The essential oil of Bunium persicum, commonly known as black caraway, is characterized by the significant presence of various p-menthane derivatives. Extensive research has consistently identified p-mentha-1,3-dien-7-al and p-mentha-1,4-dien-7-al as notable constituents. researchgate.netmdpi.com However, studies have not reported the occurrence of this compound in this plant.

Rhodiola Species (e.g., Rhodiola crenulata, Rhodiola rosea)

The essential oils of Rhodiola species are known for their complex chemical profiles. In some geographical variations of Rhodiola rosea, specifically from Norway, the isomer p-mentha-1,4-dien-7-ol (B14713279) has been identified, with concentrations as high as 5.1%. juniperus.org Furthermore, the presence of p-mentha-1,4-dien-7-ol has been reported in both Rhodiola crenulata and Rhodiola rosea in chemical databases. nih.govplantaedb.com There is currently no scientific evidence to support the presence of this compound in these species.

Mangifera indica

The volatile profiles of various mango (Mangifera indica) cultivars have been extensively studied. In some Kenyan mango varieties, the isomer p-Mentha-1,5-dien-8-ol has been detected in the fruit pulp, with concentrations of 0.25% and 0.35% in certain cultivars. essencejournal.com Another study on polyembryonic mango cultivars identified a "menthadien-7-ol," though the exact isomeric form was not definitively specified. dss.go.th The presence of this compound has not been explicitly confirmed.

Table 2: Occurrence of p-Mentha-1,5-dien-8-ol in Mangifera indica Varieties essencejournal.com

VarietyCompoundConcentration (%)
Keittp-Mentha-1,5-dien-8-ol0.25
Boribop-Mentha-1,5-dien-8-ol0.35

Enzymatic Steps in Monoterpene Anabolism

The formation of the C10 monoterpene skeleton of this compound proceeds from the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate synthase to yield geranyl pyrophosphate (GPP).

The subsequent steps leading specifically to this compound involve the cyclization of GPP and subsequent functionalization. The key steps are outlined below:

Cyclization to Limonene: The linear GPP molecule undergoes cyclization to form the characteristic p-menthane ring structure. This reaction is catalyzed by the enzyme (-)-limonene (B1674923) synthase, which facilitates the formation of (-)-limonene. nih.gov This cyclic olefin serves as a crucial intermediate in the biosynthesis of a wide array of p-menthane monoterpenoids. nih.gov

Hydroxylation of Limonene: The final step in the formation of this compound is the introduction of a hydroxyl group at the C7 position of the (-)-limonene molecule. This hydroxylation is catalyzed by a specific cytochrome P450-dependent monooxygenase, namely (-)-limonene 7-hydroxylase. researchgate.net These enzymes are responsible for the regiospecific oxidation of the limonene scaffold, leading to the diverse array of hydroxylated p-menthane derivatives observed in nature. nih.gov

The table below provides a summary of the key enzymatic steps in the biosynthesis of this compound from geranyl pyrophosphate.

StepSubstrateEnzymeProduct
1Geranyl pyrophosphate(-)-Limonene synthase(-)-Limonene
2(-)-Limonene(-)-Limonene 7-hydroxylase (Cytochrome P450)This compound

Synthetic Strategies and Chemical Transformations

Chemical Synthesis Approaches

While specific, documented multi-step syntheses originating from simple precursors to exclusively form p-mentha-1,5-dien-7-ol are not extensively detailed in readily available literature, its formation is associated with biotransformation pathways in certain plants, such as ginger. foodb.ca The primary focus of synthetic chemistry involving p-menthane (B155814) structures often revolves around derivatization or utilizing related isomers as intermediates in more complex syntheses.

Derivatization Reactions

The chemical behavior of this compound is dictated by its primary alcohol and diene functionalities. These sites allow for a variety of transformations, including oxidation, reduction, and substitution reactions, to create a range of derivatives.

The primary alcohol group (-CH₂OH) of this compound is susceptible to oxidation. Depending on the reagents and reaction conditions employed, this can yield either an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be expected to convert the primary alcohol to the corresponding aldehyde, p-mentha-1,5-dien-7-al, while preserving the diene structure.

To Carboxylic Acid: Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely oxidize the primary alcohol directly to a carboxylic acid. However, these harsh conditions could also potentially affect the double bonds in the ring, leading to cleavage or other side reactions.

The conjugated diene system within the cyclohexadiene ring represents the primary site for reduction reactions.

Catalytic Hydrogenation: The double bonds can be saturated through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) would reduce the diene to a more stable p-menthane or p-menthene ring system, depending on the stoichiometry and reaction conditions. This would transform this compound into the corresponding saturated or partially saturated cycloalkane alcohol.

Substitution reactions for this compound would primarily involve the hydroxyl group.

Conversion to Alkyl Halides: The alcohol can be converted into a better leaving group, such as a tosylate, or directly to an alkyl halide. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the -OH group with a chlorine or bromine atom, respectively, yielding a 7-halo-p-mentha-1,5-diene. This derivative could then serve as a substrate for nucleophilic substitution reactions.

Esterification: The hydroxyl group can readily undergo esterification when reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions (typically acidic) to form the corresponding ester.

Intermediate Role in Complex Molecule Synthesis

While this compound itself is not a commonly cited intermediate, its structural isomer, p-mentha-2,8-dien-1-ol, serves as a crucial precursor in the synthesis of pharmaceutically significant molecules, particularly cannabinoid analogs. This highlights the utility of the p-menthadienol scaffold in constructing complex molecular architectures.

The synthesis of cannabinoids such as Δ⁹-Tetrahydrocannabinol (THC) frequently employs (+)-p-mentha-2,8-dien-1-ol as a key intermediate. google.com This process involves the condensation of this monoterpene alcohol with a resorcinol (B1680541) derivative, typically olivetol (B132274).

The reaction is an acid-catalyzed Friedel-Crafts alkylation. A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), facilitates the reaction between (+)-p-mentha-2,8-dien-1-ol and olivetol. This condensation forms the characteristic tricyclic core of the cannabinoid structure. The reaction conditions can be finely tuned to control the formation of specific isomers. For instance, careful control of the catalyst concentration and temperature is necessary to favor the production of the thermodynamically less stable Δ⁹-THC over other isomers.

A notable synthesis method involves reacting equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and olivetol in the presence of BF₃·Et₂O and anhydrous magnesium sulfate. This one-step process can yield optically pure (-)-Δ⁹-THC.

ReactantsCatalyst/ReagentsKey Product
(+)-p-mentha-2,8-dien-1-ol, OlivetolBoron trifluoride etherate (BF₃·Et₂O), Anhydrous magnesium sulfate(-)-Δ⁹-Tetrahydrocannabinol (THC)

This synthetic route underscores the importance of the p-menthadienol skeleton as a foundational component for accessing the complex structures of cannabinoids. The synthesis of (+)-p-mentha-2,8-dien-1-ol itself often starts from (+)-limonene oxide, which undergoes a Lewis acid-promoted reaction with an amine, followed by oxidation and pyrolysis in a Cope elimination step. google.com

Machaeridiol-Based Analog Synthesis

Current scientific literature does not describe a direct synthetic pathway for this compound or its analogs originating from machaeridiol. The structural frameworks of machaeridiol, a 5,6-seco-hexahydrodibenzopyran, and this compound, a monocyclic monoterpenoid, are fundamentally different, making a direct synthetic relationship unlikely without extensive molecular rearrangement. Research into machaeridiol synthesis has focused on its own complex structure and potential biological activities, rather than its use as a precursor for monoterpenes. researchgate.net

Triol Synthesis (e.g., p-mentha-1,8-diene triol from verbenone)

A notable synthetic route has been developed for a related compound, p-mentha-1,8-diene triol, starting from the commercially available monoterpene, (–)-verbenone. This multi-step synthesis demonstrates a key strategy involving an acid-catalyzed isomerization of an epoxide intermediate. researchgate.net

Table 1: Key Steps in the Synthesis of p-mentha-1,8-diene triol from (–)-Verbenone

StepReactionKey Reagents/ConditionsIntermediate/Product
1Allylic BrominationN-Bromosuccinimide (NBS), (BuO)2Bromide intermediate
2Acetate (B1210297) FormationSodium acetate (NaOAc), DMSO-H2OAcetate intermediate
3ReductionLithium aluminium hydride (LiAlH4)Diol intermediate
4Epoxidationtert-Butyl hydroperoxide (tBuOOH), VO(acac)2Pinane epoxy diol (Epoxide 7)
5RearrangementMontmorillonite clayp-mentha-1,8-diene triol (Product 4)

Data sourced from Ardashov et al., 2013. researchgate.net

Biotransformation and Enzymatic Conversions

Biotransformation utilizes biological systems, such as microbes and insects, to perform specific chemical modifications on a substrate. This approach is particularly valuable for producing complex, chiral molecules from simpler precursors.

Microbial Biocatalysis

Microorganisms are widely employed as biocatalysts for transforming terpenes due to their diverse enzymatic machinery. These processes can introduce functional groups, perform oxidation reactions, and induce molecular rearrangements. nih.gov

The genus Pseudomonas is well-documented for its ability to metabolize monoterpenes. Strains of Pseudomonas putida have been shown to effectively oxidize compounds with the p-menthane skeleton, often using them as a carbon and energy source. nih.gov

A key transformation involves the hydroxylation of limonene (B3431351). Pseudomonas putida MTCC 1072 can convert limonene into valuable oxygenated derivatives. The primary products of this biotransformation are perillyl alcohol and p-menth-1-ene-6,8-diol. researchgate.netnih.gov This process is initiated by a membrane-bound monooxygenase enzyme that hydroxylates the C-7 methyl group of limonene. researchgate.net Subsequent oxidation steps are carried out by dehydrogenase enzymes. researchgate.net Under optimal fermentation conditions (120 hours at 30°C, pH 5.0), the yields of perillyl alcohol and p-menth-1-ene-6,8-diol were 36% and 44%, respectively. nih.gov

**Table 2: Biotransformation of Limonene by *Pseudomonas putida***

SubstrateBiocatalystMajor ProductsYield (%)
LimonenePseudomonas putida MTCC 1072Perillyl alcohol36%
LimonenePseudomonas putida MTCC 1072p-Menth-1-ene-6,8-diol44%

Data sourced from Chatterjee & Bhattacharyya, 2001. nih.gov

Fungi are also potent biocatalysts for terpene modification. The fungus Stemphylium botryosum has been identified for its ability to transform γ-terpinene. researchgate.netresearchgate.net When cultured with γ-terpinene, a wild strain of S. botryosum produces a novel, odorous monoterpenol, p-mentha-1,4-dien-9-ol, through enantioselective hydroxylation at the non-activated C-9 position. researchgate.netresearchgate.net This product can be further oxidized to the corresponding aromatic alcohol, p-cymen-9-ol. researchgate.net

Another fungal species, Thelebolus caninus, has also been utilized for the biotransformation of γ-terpinene, yielding p-mentha-1,4-dien-9-ol with a 15.7% yield. mdpi.com

Table 3: Fungal Biotransformation of γ-Terpinene

SubstrateBiocatalystProductYield (%)
γ-TerpineneStemphylium botryosum DSMZ 62928p-Mentha-1,4-dien-9-ol4%
γ-TerpineneThelebolus caninus CBS 710.69p-Mentha-1,4-dien-9-ol15.7%

Data sourced from de Carvalho & da Fonseca, 2006. mdpi.com

Insect Biotransformation (e.g., Spodoptera litura larvae)

Insects possess enzymatic systems capable of metabolizing plant-derived terpenes, often as a detoxification mechanism. mdpi.com The larvae of the common cutworm, Spodoptera litura, have been studied for their ability to biotransform various p-menthane monoterpenes. researchgate.net

When fed an artificial diet containing specific terpenes, S. litura larvae excrete oxidized metabolites. For instance, γ-terpinene is metabolized primarily to p-mentha-1,4-dien-7-oic acid and p-cymen-7-oic acid (cumic acid). researchgate.netresearchgate.net Similarly, (-)-α-phellandrene, an isomer of p-mentha-1,5-diene, is transformed into (4R)-p-mentha-1,5-dien-7-oic acid. researchgate.net These transformations indicate a preferential oxidation of the allylic C-7 methyl group. researchgate.netnih.gov Another related transformation by the beetle Dendroctonus ponderosae converts γ-terpinene to this compound. researchgate.net

Table 4: Biotransformation of p-Menthane Terpenes by Spodoptera litura Larvae

SubstrateMetabolite(s)
γ-Terpinenep-Mentha-1,4-dien-7-oic acid, p-Cymen-7-oic acid
(-)-α-Phellandrene(4R)-p-Mentha-1,5-dien-7-oic acid, p-Cymen-7-oic acid
(+)-Limonene(+)-p-Menth-1-ene-8,9-diol (uroterpenol), (+)-p-Mentha-1,8-dien-7-oic acid (perillic acid)
(R)-Terpinen-4-ol(R)-p-Menth-1-en-4,7-diol

Data sourced from Miyazawa et al., 1998, 2001, 2007. researchgate.netnih.govnih.gov

Plant Cell Culture Biotransformation (e.g., Picea abies)

The use of plant cell cultures for the biotransformation of monoterpenes represents a valuable strategy for producing novel or rare derivatives. nih.gov These cultures harness the plant's native enzymatic machinery, which is naturally adapted to metabolize such compounds. nih.gov A pertinent example is the use of suspension cultures of Norway spruce (Picea abies) to transform monoterpenes. While direct biotransformation of this compound is not extensively documented, studies on structurally similar compounds offer significant insights into the potential pathways.

For instance, research on the biotransformation of (1S)-3-carene by a Picea abies suspension culture demonstrated the formation of various oxygenated products. nih.gov The transformation was rapid, with most of the substrate being consumed within the first day. Among the products identified was (1R)-p-mentha-1(7),2-dien-8-ol, a structural isomer of this compound. nih.gov The formation of this p-menthane derivative from a carene skeleton highlights the capability of the Picea abies enzymatic system to catalyze complex molecular rearrangements and functionalizations. The pine tree is a natural source of carenes, and thus its cellular enzymes are well-suited for their bioconversion. nih.gov This approach is advantageous as it can lead to the production of compounds that are difficult or expensive to obtain through traditional chemical synthesis. mdpi.comnih.gov

Regio- and Enantioselectivity in Biotransformations

Biotransformations utilizing enzymatic systems from microorganisms, insects, or plant cells are distinguished by their high degree of regio- and enantioselectivity. nih.govresearchgate.net This specificity allows for the modification of a particular atom or functional group within a molecule without affecting other parts, a feat that is often challenging in conventional organic synthesis. mdpi.com

A clear demonstration of regioselectivity is observed in the biotransformation of p-menthane derivatives. For example, when (R)-terpinen-4-ol and (S)-terpinen-4-ol were subjected to the enzymatic system of Spodoptera litura (common cutworm) larvae, hydroxylation occurred specifically at the C-7 carbon of the isopropyl group for both enantiomers. mdpi.com This resulted in the formation of (R)-p-menth-1-ene-4,7-diol and (S)-p-menth-1-ene-4,7-diol, respectively, with high yields (71-72%). mdpi.com This indicates that the enzymes involved selectively target the allylic methyl group for hydroxylation.

Similarly, the biotransformation of (±)-α-terpineol by the same insect larvae yielded p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid. mdpi.com The reaction pathway involves an initial regioselective hydroxylation at the C-7 carbon, followed by further oxidation of the newly formed primary alcohol. mdpi.com In other studies using filamentous fungi, the biotransformation of piperitone-derived lactones resulted in the specific incorporation of a hydroxyl group at the inactivated methine carbon atom of the isopropyl substituent. nih.gov

These examples underscore the precision of enzymatic catalysts in modifying the p-menthane skeleton, enabling the production of specific, high-purity isomers. nih.gov

SubstrateBiocatalystKey Product(s)Type of Selectivity Observed
(R)-Terpinen-4-olSpodoptera litura larvae(R)-p-menth-1-ene-4,7-diolRegioselective hydroxylation at C-7 mdpi.com
(S)-Terpinen-4-olSpodoptera litura larvae(S)-p-menth-1-ene-4,7-diolRegioselective hydroxylation at C-7 mdpi.com
(±)-α-TerpineolSpodoptera litura larvaep-menth-1-ene-7,8-diolRegioselective hydroxylation at C-7 mdpi.com
Piperitone-derived halolactonesFungi (e.g., Absidia glauca)HalohydroxylactonesRegioselective hydroxylation at the isopropyl methine carbon nih.gov

Enzyme Systems Involved (e.g., monooxygenases, alcohol dehydrogenases, aldehyde dehydrogenases)

The biotransformation of p-menthane monoterpenes is mediated by a variety of enzyme systems capable of catalyzing specific oxidative reactions. Key among these are monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases.

Monooxygenases , particularly cytochrome P450 monooxygenases (CYPs), are crucial for the initial functionalization of the terpene hydrocarbon backbone. nih.govfrontiersin.org These enzymes catalyze hydroxylation reactions by inserting an oxygen atom from molecular oxygen (O₂) into a C-H bond, a critical step in increasing the polarity of the substrate and preparing it for further modification. rsc.orgnih.gov For instance, the conversion of limonene to perillyl alcohol is accomplished through a hydroxylation reaction at the C-7 position, a reaction often catalyzed by a CYP enzyme. nih.gov This initial hydroxylation is a key step in the biosynthesis of many oxygenated terpenes, including the formation of alcohol derivatives like this compound from a precursor like p-mentha-1,5-diene.

Alcohol dehydrogenases (ADHs) are enzymes that facilitate the reversible interconversion between alcohols and their corresponding aldehydes or ketones. wikipedia.org In the context of p-menthane metabolism, ADHs can oxidize a primary alcohol, such as the hydroxyl group at C-7 in this compound, to an aldehyde (p-mentha-1,5-dien-7-al). Conversely, they can also reduce a ketone or aldehyde group to a hydroxyl group, playing a role in the synthesis of chiral alcohols. wikipedia.org

Aldehyde dehydrogenases (ALDHs) catalyze the subsequent oxidation of aldehydes to carboxylic acids. oup.com This step is often the final stage in an oxidative pathway. For example, in the biotransformation of α-terpineol, after initial hydroxylation at C-7 to form an alcohol and subsequent oxidation to an aldehyde by an ADH, an ALDH would be responsible for converting the aldehyde to 8-hydroxy-p-menth-1-en-7-oic acid. mdpi.com Together, these three enzyme classes form a coordinated cascade that allows for the controlled, stepwise oxidation of the p-menthane skeleton.

Enzyme SystemGeneral FunctionRelevance to p-Menthane Biotransformation
Monooxygenases (e.g., Cytochrome P450)Catalyze the insertion of one oxygen atom into a substrate, typically a C-H bond (hydroxylation). nih.govfrontiersin.orgInitial oxidation of the p-menthane skeleton to introduce hydroxyl groups, creating alcohol derivatives. nih.gov
Alcohol Dehydrogenases (ADH)Catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.orgOxidizes hydroxyl groups (e.g., at C-7) to aldehydes or reduces ketones to secondary alcohols. mdpi.com
Aldehyde Dehydrogenases (ALDH)Catalyze the irreversible oxidation of aldehydes to carboxylic acids. oup.comCompletes the oxidation pathway by converting an aldehyde intermediate to a carboxylic acid. mdpi.com

Biological Activities and Mechanisms

Antimicrobial Activity Investigations

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Essential oils containing p-Mentha-1,5-dien-7-ol have been shown to possess activity against the Gram-positive bacterium Staphylococcus aureus, a common cause of skin and soft tissue infections. For instance, essential oils from certain Agathosma species, which contain this compound, have demonstrated inhibitory effects against S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.5 mg/ml for the complete oil. core.ac.uk Similarly, the essential oil of Mentha pulegium, in which this compound is a minor constituent (0.19%), is also noted for its activity against S. aureus. nih.govresearchgate.net Other essential oils from Angelica dahurica and Commiphora opobalsamum that list this compound as a component have also shown activity against this bacterium. nih.govresearchgate.net

Table 1: Efficacy of Essential Oils Containing this compound against Staphylococcus aureus

Plant SourceReported Activity against S. aureusReference
Agathosma speciesMIC value of 0.5 mg/ml (for the essential oil) core.ac.uk
Mentha pulegiumActive (as part of a synergistic essential oil mixture) nih.govresearchgate.net
Angelica dahuricaPlant extracts possess anti-microbial activity nih.gov
Commiphora opobalsamumEssential oil exhibited antimicrobial activity researchgate.net

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)

Information regarding the efficacy of essential oils containing this compound against Gram-negative bacteria such as Escherichia coli is less prevalent in the reviewed literature. The outer membrane of Gram-negative bacteria provides an additional protective barrier, often making them less susceptible to the action of hydrophobic compounds found in essential oils. While studies have investigated the impact of essential oils from plants like Anacardium on E. coli, the specific contribution of this compound to this activity has not been determined. nih.gov

Antifungal Efficacy (e.g., Candida species)

Several essential oils that include this compound have been evaluated for their effectiveness against fungi, particularly of the Candida genus. The essential oil of Commiphora wildii demonstrated activity against Candida albicans and Candida glabrata, with a reported MIC of 2.7 mg/mL for the oil depleted of heptane. nih.gov Essential oils from Zieria species have also been tested against C. albicans. researchgate.net Furthermore, the oil from Achillea multifida was shown to inhibit the yeast C. albicans at concentrations between 62.5-250 µg/ml. researchgate.net

Table 2: Antifungal Efficacy of Essential Oils Containing this compound

Plant SourceFungal SpeciesReported Activity (for the essential oil)Reference
Commiphora wildiiCandida albicans, Candida glabrataMIC of 2.7 mg/mL nih.gov
Achillea multifidaCandida albicansMIC of 62.5-250 µg/ml researchgate.net
Zieria speciesCandida albicansAntifungal activity demonstrated researchgate.net

Proposed Molecular Mechanisms of Action

The precise molecular mechanisms of this compound have not been specifically elucidated. However, the mechanisms of action for monoterpenoids and other constituents of essential oils have been a subject of extensive study.

Microbial Cell Membrane Disruption

A widely proposed mechanism for the antimicrobial action of terpenes, the class of compounds to which this compound belongs, involves the disruption of the microbial cell membrane. mdpi.com Due to their lipophilic nature, these molecules can partition into the lipid bilayer of the cell membrane. This integration can alter the membrane's fluidity and integrity, leading to increased permeability. The subsequent leakage of essential ions and intracellular molecules, along with the disruption of vital processes such as energy production and membrane transport, can ultimately result in cell death. mdpi.com Studies on essential oils from Anacardium plants, which contain a variety of terpenes, suggest that they are able to penetrate the cell membrane to promote antibacterial activity. mdpi.com

Peptidoglycan Glycosyltransferase Inhibition

There is no available scientific literature that suggests or investigates the inhibition of peptidoglycan glycosyltransferase as a mechanism of action for this compound. This mechanism is more commonly associated with certain antibiotics that target bacterial cell wall synthesis.

D-Alanine-d-alanine Ligase (DDl) Inhibition

While no direct studies have been conducted on the inhibition of D-Alanine-d-alanine ligase (DDl) by this compound, the general antibacterial properties of monoterpenes suggest a potential for enzyme inhibition. Many monoterpenes exhibit antimicrobial effects by disrupting bacterial cell membranes and interfering with essential cellular processes. DDl is a crucial enzyme in bacterial cell wall biosynthesis, making it a target for antibiotics. The lipophilic nature of monoterpenoids allows them to partition into bacterial cell membranes, potentially altering their fluidity and function, which could indirectly affect membrane-associated enzymes or facilitate entry into the cell to interact with cytoplasmic targets like DDl. The antibacterial activity of various monoterpenes against both Gram-positive and Gram-negative bacteria has been documented, with mechanisms often linked to membrane perturbation. Further research is necessary to specifically investigate the interaction between this compound and DDl to determine if direct inhibition occurs.

Antioxidant Potential

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases.

Monoterpenoid alcohols are known to possess antioxidant properties, primarily through their ability to act as free radical scavengers. The primary mechanism often involves hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the antioxidant molecule is typically stabilized by resonance. Another potential mechanism is single electron transfer (SET). The presence of double bonds in the cyclohexadiene ring of this compound could also contribute to its radical scavenging capacity by delocalizing the unpaired electron of a radical adduct. Studies on other monoterpenes have demonstrated their efficacy in scavenging radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

While direct evidence for this compound is lacking, many natural compounds, including other monoterpenoids, are known to modulate cellular signaling pathways involved in the oxidative stress response. One of the key pathways is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant response elements (ARE), leading to the production of various protective enzymes. Phytochemicals can induce this pathway, thereby enhancing the cell's endogenous antioxidant defenses. Another relevant pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in the cellular response to oxidative stress. Certain natural compounds can modulate MAPK signaling to mitigate the damaging effects of oxidative stress. The potential of this compound to interact with these pathways remains an area for future investigation.

Xanthine (B1682287) oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that also generates reactive oxygen species. Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout. Several monoterpenes and other natural compounds have been identified as inhibitors of xanthine oxidase. The inhibitory activity is often attributed to the molecule's ability to bind to the active site of the enzyme, competing with the substrate. The specific structural features of this compound, including its hydroxyl group and hydrophobic p-menthane (B155814) skeleton, may allow it to interact with the active site of xanthine oxidase. However, without experimental data, its inhibitory potential remains speculative.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Monoterpenes This table presents data for other monoterpenes to illustrate the potential for this class of compounds to inhibit xanthine oxidase, as no direct data for this compound is available.

Compound IC50 (µM) Source
Globosone A 7.0 ± 1.0
Globosone B 3.0 ± 0.2
Limonene (B3431351) 0.28 mM (hypoxanthine as substrate)
Allopurinol (Control) 7.2 ± 0.1

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the development of new therapeutic agents.

The hydroxyl group is a key functional group in many biologically active monoterpenoids. In the context of antioxidant activity, the -OH group is the primary site for hydrogen atom donation to free radicals. The position and steric accessibility of the hydroxyl group can significantly influence this activity. For antibacterial effects, the hydroxyl group can contribute to the molecule's ability to disrupt bacterial membranes by interacting with the polar head groups of phospholipids. Studies on various p-menthane derivatives have shown that the presence and position of oxygen-containing functional groups, such as hydroxyl and ketone groups, influence their biological activities. For instance, the conversion of a ketone to a secondary alcohol can alter the cytotoxic and vasorelaxant properties of p-menthane derivatives. Therefore, the primary alcohol moiety at the C-7 position of this compound is expected to be a critical determinant of its biological activity profile.

Role of Cyclohexene (B86901) Ring Rigidity

The biological activity of monoterpenoids is intrinsically linked to their three-dimensional structure, in which the rigidity and conformation of the cyclohexene ring play a pivotal role. The p-menthane skeleton's conformation determines the spatial arrangement of its functional groups, which is critical for specific interactions with biological targets such as enzyme active sites or cell surface receptors.

Comparative Analysis with Structural Analogs (e.g., carvone (B1668592), carveol)

A comparative analysis of this compound with its structural analogs, carvone and carveol (B46549), offers valuable insights into how subtle structural variations can influence biological activity. All three compounds share the p-menthane backbone but differ in their functional groups and the position of double bonds.

Structural Comparison:

Compound NameMolecular FormulaFunctional GroupPosition of Double Bonds
This compound C10H16OPrimary Alcohol (-CH2OH)C1=C2, C5=C6
Carvone C10H14OKetone (=O)C1=C6, C8=C9 (isopropenyl)
Carveol C10H16OSecondary Alcohol (-OH)C1=C6, C8=C9 (isopropenyl)

Carvone , a monoterpene ketone, is extensively studied and exhibits a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities. nih.govnih.govresearchgate.net Its mechanism of action, particularly its antimicrobial effects, is often attributed to its ability to disrupt cell membranes and inhibit efflux pumps. nih.gov The ketone group is a key feature contributing to its reactivity and biological interactions.

Carveol , a monoterpenoid alcohol, is structurally very similar to carvone, differing by the reduction of the ketone to a secondary alcohol. This change significantly impacts its biological profile. Carveol has demonstrated anti-inflammatory, antioxidant, and potent chemopreventive activities, particularly in models of mammary carcinogenesis. wikipedia.orgnih.gov Its hydroxyl group allows for different types of interactions, such as forming ester derivatives, which can alter its bioavailability and efficacy.

This compound differs from both carvone and carveol in the placement of its double bonds within the ring and in having a primary alcohol group attached to the ring at position 1. This unique arrangement of the conjugated diene system and the exocyclic primary alcohol function would be expected to result in a distinct biological activity profile. While it shares the potential for antioxidant and anti-inflammatory activities common to terpenoids with hydroxyl groups, the specific nature and potency of these effects would depend on its unique three-dimensional shape and electronic properties. For instance, the primary alcohol might undergo different metabolic transformations compared to the secondary alcohol of carveol, potentially leading to different active metabolites. The position of the double bonds also affects the planarity and rigidity of the ring, which in turn influences how the molecule fits into a receptor or active site. researchgate.net

The following table summarizes the known biological activities of the structural analogs, providing a basis for predicting the potential activities of this compound.

Biological Activities of Structural Analogs:

CompoundBiological Activity
Carvone Antibacterial, Antifungal, Anti-inflammatory, Antioxidant, Anticancer, Anticonvulsant, Analgesic. nih.govmdpi.com
Carveol Chemopreventive (anticancer), Anti-inflammatory, Antioxidant, Hepatoprotective. wikipedia.orgnih.govtaylorandfrancis.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating p-Mentha-1,5-dien-7-ol from complex mixtures, such as essential oils and other natural extracts. Gas chromatography is the most prevalent technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of this compound. In this technique, the compound is first separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 152, which corresponds to its molecular weight. nih.gov A notable fragment ion is observed at m/z 108. nih.gov

Retention indices are a crucial parameter in gas chromatography for the standardized comparison of compound retention times across different systems and laboratories. The Kovats retention index (RI) is a commonly used system that relates the retention time of an analyte to those of n-alkanes.

For this compound, the retention index varies depending on the polarity of the stationary phase used in the GC column.

Non-Polar Columns : On a standard non-polar stationary phase, this compound has a reported Kovats retention index of approximately 1191. nih.gov

Polar Columns : On a standard polar stationary phase, the reported Kovats retention indices for this compound are in the range of 1803 to 1815. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the intricate connectivity of atoms within the this compound molecule. Key 2D NMR experiments include COSY, HSQC, and HMBC. youtube.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons in the cyclohexadiene ring and the coupling between the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) and the olefinic proton at the C1 position.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu HSQC is crucial for assigning specific carbon resonances by linking them to their known proton assignments. For instance, the proton signal for the hydroxyl-bearing carbon (C7) would show a direct correlation to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol . nih.gov

When analyzed by a technique such as Gas Chromatography-Mass Spectrometry (GC-MS), the compound first produces a molecular ion (M⁺) peak. Due to the high energy of the ionization process, this molecular ion is unstable and breaks down into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, a primary alcohol, common fragmentation pathways would include the loss of a water molecule and cleavage of bonds adjacent to the oxygen atom.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Ion FormulaDescription
152[C₁₀H₁₆O]⁺Molecular Ion (M⁺)
137[C₁₀H₁₃O]⁺Loss of a methyl group ([M-15]⁺)
134[C₁₀H₁₄]⁺Loss of a water molecule ([M-18]⁺)
121[C₉H₁₃]⁺Loss of the hydroxymethyl radical ([M-31]⁺)
109[C₇H₉O]⁺Loss of an isopropyl group ([M-43]⁺)
93[C₇H₉]⁺Common fragment in terpenes, often from ring cleavage

This table is based on theoretical fragmentation patterns for similar chemical structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency. The IR spectrum of this compound would display distinct absorption bands corresponding to its alcohol and alkene functionalities. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional GroupDescription of Vibration
3500–3200O–HAlcoholStrong, broad absorption due to hydrogen bonding
3100–3000C–HAlkeneMedium absorption for sp² C-H stretching
2960–2850C–HAlkaneStrong absorption for sp³ C-H stretching
1680–1600C=CAlkeneVariable absorption for C=C stretching in the diene system
1260–1000C–OPrimary AlcoholStrong absorption for C-O stretching

This table presents expected wavenumber ranges for the compound's functional groups.

In Silico Methodologies

In silico or computational methods are increasingly used to predict the properties and biological activities of chemical compounds, reducing the time and cost associated with laboratory experiments.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in predicting the potential biological activity of a compound by assessing its binding affinity to a known therapeutic target.

The process involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein from databases or through modeling.

Using a docking algorithm to fit the ligand into the active site of the protein, exploring various possible conformations and orientations.

Calculating a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more stable and potentially more potent interaction.

For example, to predict the anti-inflammatory potential of this compound, it could be docked into the active site of an enzyme like cyclooxygenase-2 (COX-2). The resulting docking score would provide insight into its potential as a COX-2 inhibitor compared to known anti-inflammatory drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing a robust QSAR model, the activity of new or untested compounds can be predicted based solely on their structural features.

The development of a QSAR model for a specific biological activity (e.g., antioxidant capacity), excluding genotoxicity, would involve these steps:

Data Collection: A dataset of structurally diverse compounds with experimentally measured biological activity is compiled. This dataset would ideally include this compound and other related monoterpenoids.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP), electronic properties, and topological features.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is accurate and generalizable.

Once validated, this QSAR model could be used to predict the antioxidant activity of this compound and other similar compounds without the need for extensive laboratory testing.

Ecological and Biochemical Significance

Role in Plant Defense Mechanisms

The direct role of p-Mentha-1,5-dien-7-ol in plant defense mechanisms is an area that requires more dedicated research. However, its classification as a monoterpenoid and its presence in the essential oil of plants like ginger suggest a likely involvement in protective functions. Essential oils and their constituent volatile compounds are well-documented for their roles in defending plants against a variety of threats, including herbivores and pathogens.

Further research is needed to elucidate the specific functions of this compound, such as its potential to deter herbivores, inhibit the growth of pathogenic fungi or bacteria, or act as a signaling molecule in plant-plant or plant-insect interactions.

Biochemical Marker Potential (e.g., for food consumption)

A more defined role for this compound lies in its potential as a biochemical marker for the consumption of specific foods, most notably ginger. asianpubs.orgfoodb.ca The presence of this compound in ginger makes it a candidate for detection in human metabolism as an indicator of recent ginger intake.

When a food containing a unique compound like this compound is consumed, the compound or its metabolites may be detectable in bodily fluids such as blood or urine. This principle is the foundation of using biomarkers to track dietary intake in nutritional and clinical studies.

Currently, detailed studies on the pharmacokinetics of this compound in humans, including its absorption, distribution, metabolism, and excretion, are limited. Research on the active ingredients of ginger has often focused on more abundant compounds like gingerols and shogaols. nih.gov However, the development of sensitive analytical techniques in metabolomics opens the door for identifying and quantifying less concentrated compounds like this compound as potential food intake biomarkers. mdpi.com

The table below summarizes the key aspects of this compound's biochemical marker potential.

FeatureDescription
Source Food Ginger (Zingiber officinale)
Potential Application Biomarker for ginger consumption in dietary assessment and clinical studies.
Detection Method Likely requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for detection in biological samples.
Current Status Identified as a potential biomarker, but further research is needed to validate its use, including studies on its metabolism and excretion in humans.

Future Directions and Research Gaps

Untapped Biological Activities

The structural characteristics of p-mentha-1,5-dien-7-ol suggest a range of biological activities that are yet to be thoroughly investigated. Drawing parallels from structurally similar monoterpenoid alcohols, several promising areas for future pharmacological screening emerge. nih.gov

Anti-inflammatory Properties: Many monoterpenes with a p-menthane (B155814) skeleton have demonstrated anti-inflammatory effects. researchgate.netnih.gov For instance, borneol, a bicyclic monoterpenoid alcohol, has been shown to reduce nociceptive behavior and inflammatory responses in animal models. nih.gov Future studies should investigate the potential of this compound to modulate key inflammatory pathways, such as the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the production of pro-inflammatory cytokines. researchgate.net

Antimicrobial and Antiviral Potential: The antimicrobial properties of various monoterpenoids are well-documented. researchgate.net Research should be directed towards screening this compound against a broad spectrum of pathogenic bacteria and fungi. Furthermore, given the antiviral activity reported for some monoterpenes, its efficacy against various viral strains could be a valuable area of investigation. researchgate.net

Cytotoxic and Anti-cancer Effects: Perillyl alcohol, a monoterpenoid alcohol structurally related to this compound, has been investigated for its anti-cancer properties. frontiersin.org It is plausible that this compound may also exhibit cytotoxic activity against various cancer cell lines. Future research could focus on its effects on cell proliferation, apoptosis, and the signaling pathways involved in cancer progression.

A summary of potential biological activities to be explored for this compound is presented in Table 1.

Potential Biological Activity Rationale based on Structurally Similar Compounds Key Research Questions
Anti-inflammatoryMonoterpenoid alcohols like borneol and α-terpineol exhibit anti-inflammatory effects. nih.govresearchgate.netDoes it inhibit COX/LOX enzymes? Does it reduce pro-inflammatory cytokine production?
AntimicrobialEssential oils rich in monoterpenoids are known for their antibacterial and antifungal properties. researchgate.netWhat is its minimum inhibitory concentration (MIC) against various pathogens?
AntiviralSome monoterpenes have shown efficacy against certain viruses. researchgate.netDoes it inhibit viral replication or entry into host cells?
Cytotoxic/Anti-cancerPerillyl alcohol, a related compound, has demonstrated anti-tumor activity. frontiersin.orgDoes it induce apoptosis in cancer cells? What are its molecular targets?

Advanced Synthetic Methodologies

While classical chemical synthesis routes for p-menthane derivatives exist, future research should focus on the development of more sustainable and efficient "green" synthetic methodologies for this compound.

Biocatalytic Synthesis: The use of whole-cell biocatalysts or isolated enzymes offers a promising alternative to traditional chemical synthesis. nih.gov Engineered microbes, such as Escherichia coli and yeast, can be metabolically engineered to produce specific monoterpenoids. frontiersin.orgpreprints.org Future work could involve the identification and engineering of enzymes capable of stereoselectively hydroxylating a readily available precursor like limonene (B3431351) at the C-7 position. frontiersin.org The investigation of biocatalytic routes using microorganisms like Rhodococcus erythropolis could also yield novel pathways for the synthesis of monoterpene alcohols. whiterose.ac.ukwhiterose.ac.uk

Chemoenzymatic Synthesis: Combining chemical steps with enzymatic transformations can leverage the advantages of both approaches. For example, a chemical reaction could be used to generate a key intermediate, which is then stereoselectively converted to the final product by an enzyme. This approach could be particularly useful for producing specific enantiomers of this compound.

A comparison of potential advanced synthetic methodologies is provided in Table 2.

Methodology Description Potential Advantages Research Focus
Biocatalytic SynthesisUse of engineered microorganisms or isolated enzymes to produce the target compound. nih.govHigh stereoselectivity, mild reaction conditions, environmentally friendly.Identification and engineering of specific hydroxylases and other relevant enzymes.
Chemoenzymatic SynthesisA hybrid approach combining chemical and enzymatic reaction steps.Can overcome limitations of purely chemical or biological routes, allows for high stereocontrol.Designing efficient multi-step reaction sequences.
Green Chemistry ApproachesUtilization of environmentally benign solvents, catalysts, and renewable starting materials.Reduced environmental impact, increased safety and sustainability.Development of solid acid catalysts, use of supercritical fluids as reaction media.

Comprehensive Biotransformation Pathway Elucidation

Understanding the metabolic fate of this compound in various biological systems is crucial. Microbial biotransformation studies can provide valuable insights into its potential metabolites and degradation pathways.

Microbial and Fungal Biotransformation: Numerous studies have demonstrated the ability of microorganisms, particularly fungi, to transform p-menthane monoterpenes like limonene and α-pinene into a variety of oxygenated derivatives. mdpi.comnih.govnih.govinrs.canih.govmdpi.com Future research should involve screening a diverse range of fungi and bacteria for their ability to metabolize this compound. nih.govnih.gov This could lead to the identification of novel metabolites with potentially enhanced biological activities. For instance, fungi of the genera Aspergillus, Penicillium, and Fusarium are known to hydroxylate and epoxidize monoterpenes. mdpi.comscielo.org.co

Role of Cytochrome P450 Enzymes: Cytochrome P450 monooxygenases are key enzymes in the metabolism of terpenoids in plants and other organisms. nih.govbohrium.comproquest.comresearchgate.netnih.gov These enzymes are responsible for the hydroxylation, epoxidation, and other oxidative modifications that increase the structural diversity of these compounds. researchgate.net Investigating the interaction of this compound with a panel of human and microbial cytochrome P450 enzymes would be essential to predict its metabolic profile and potential drug-drug interactions.

Glycosylation: Glycosylation is a common metabolic pathway for xenobiotics and natural products, often leading to increased water solubility and altered biological activity. nih.govneuroquantology.comyork.ac.ukcncb.ac.cnresearchgate.net The potential for enzymatic glycosylation of this compound using glycosyltransferases should be explored. nih.govyork.ac.ukcncb.ac.cn This could lead to the production of novel glycosides with improved pharmacokinetic properties. neuroquantology.comresearchgate.net

Advanced Analytical Method Development

The chemical complexity of essential oils and other natural product extracts necessitates the development of advanced analytical techniques for the separation and identification of individual components, including isomers of this compound.

Chiral Separation Techniques: As this compound contains stereocenters, the development of methods for the separation of its enantiomers and diastereomers is crucial for understanding their distinct biological activities. The use of multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) and fast gas chromatography coupled to proton transfer reaction-mass spectrometry (PTR-MS) can provide the necessary resolution for separating complex mixtures of monoterpene isomers. scispace.comcopernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While GC-MS is traditionally used for volatile compounds, LC-MS/MS offers an alternative for the analysis of less volatile or thermally labile terpenoids and their metabolites. thermofisher.com Developing sensitive and selective LC-MS/MS methods would be particularly useful for quantifying this compound and its biotransformation products in biological matrices. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D and 2D NMR, are indispensable for the unambiguous structure elucidation of novel monoterpenoids and their isomers. jchps.comnih.govresearchgate.netslideshare.netresearchgate.net These methods can provide detailed information about the connectivity and stereochemistry of the molecule.

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, offering insights that can guide experimental research.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the reaction mechanisms of the synthesis and biotransformation of this compound. nih.govacs.orgresearchgate.netnih.govrsc.org For example, DFT can be used to model the transition states of enzymatic reactions, providing a deeper understanding of enzyme catalysis and selectivity. acs.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of p-menthane derivatives based on their physicochemical properties. mdpi.comresearchgate.netresearchgate.net By establishing a correlation between molecular descriptors and biological activity, QSAR can aid in the design of new analogs of this compound with enhanced potency.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of this compound with its potential biological targets, such as enzymes and receptors. This can help to elucidate its mechanism of action and guide the development of more effective and selective compounds.

Toxicity Prediction: In silico models are increasingly used to predict the potential toxicity of chemical compounds. mdpi.comnih.gov Applying these models to this compound and its potential metabolites can help to assess its safety profile early in the research and development process.

Q & A

Q. What are the primary analytical methods for identifying p-Mentha-1,5-dien-7-ol in natural products or synthetic mixtures?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (RI) for preliminary identification. Compare experimental RI values (e.g., 1196 for p-Mentha-1,5-dien-7-ol in Artemisia essential oils) to published databases . Confirm structural assignments via nuclear magnetic resonance (NMR), focusing on characteristic proton signals for the menthol skeleton. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. How can researchers ensure the purity of p-Mentha-1,5-dien-7-ol in experimental samples?

  • Methodological Answer : Employ preparative chromatography (e.g., silica gel column) to isolate the compound. Verify purity via thin-layer chromatography (TLC) with multiple solvent systems (e.g., hexane:ethyl acetate gradients). Quantify impurities using GC-MS or HPLC-UV, ensuring >95% purity for reproducible biological assays. For natural extracts, use fractional distillation to minimize co-eluting terpenoids .

Q. What are the key physicochemical properties of p-Mentha-1,5-dien-7-ol relevant to experimental design?

  • Methodological Answer : Prioritize stability testing under varying temperatures and pH. Store samples at 0–6°C in amber vials to prevent oxidation . Solubility in polar (e.g., ethanol) and non-polar (e.g., hexane) solvents should be characterized for formulation studies. Measure logP values experimentally via shake-flask methods to predict partitioning behavior in biological systems.

Advanced Research Questions

Q. How can discrepancies in reported RI values for p-Mentha-1,5-dien-7-ol across studies be resolved?

  • Methodological Answer : Conduct inter-laboratory calibration using reference standards (e.g., NIST-certified compounds). Document chromatographic conditions (column type, temperature program) to reconcile RI variations. For example, RI values of 1196 (experimental) vs. 1191 (literature) may arise from differences in stationary phases . Use multivariate analysis to identify confounding variables (e.g., carrier gas flow rate).

Q. What experimental strategies address challenges in synthesizing p-Mentha-1,5-dien-7-ol isomers?

  • Methodological Answer : Optimize stereoselective synthesis via asymmetric catalysis (e.g., chiral ligands in hydrogenation). For natural product extraction, employ enantiomeric separation using chiral GC columns. Validate isomer ratios via circular dichroism (CD) spectroscopy. Note that α-phellandrene (p-Mentha-1,5-diene) is a common structural analog requiring careful differentiation .

Q. How should researchers design studies to evaluate the biological activity of p-Mentha-1,5-dien-7-ol while minimizing batch variability?

  • Methodological Answer : Implement quality-by-design (QbD) principles. For in vitro assays, standardize solvent (e.g., DMSO concentration ≤0.1%) and cell culture conditions. Use LC-MS to quantify degradation products over time. Include positive controls (e.g., menthofuran for oxidation studies) and validate bioactivity via dose-response curves in triplicate .

Q. What computational approaches are effective for modeling p-Mentha-1,5-dien-7-ol’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking with AutoDock Vina, using crystal structures of relevant enzymes (e.g., cytochrome P450). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models to predict toxicity or metabolic pathways .

Data Contradiction and Reproducibility

Q. How can conflicting bioactivity data for p-Mentha-1,5-dien-7-ol in antimicrobial studies be analyzed?

  • Methodological Answer : Apply meta-analysis to identify methodological heterogeneity (e.g., disc diffusion vs. broth microdilution). Control for essential oil matrix effects by testing purified compounds. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare zone-of-inhibition data across studies .

Q. What steps ensure reproducibility in synthesizing p-Mentha-1,5-dien-7-ol derivatives?

  • Methodological Answer : Publish detailed synthetic protocols in line with BJOC guidelines, including exact molar ratios, reaction times, and purification steps. Share raw NMR/HRMS data as supplementary information. For natural product studies, document geographic origin and voucher specimens of plant sources .

Interdisciplinary Applications

Q. Q. How can p-Mentha-1,5-dien-7-ol be integrated into environmental toxicity studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae. Measure LC50 values and compare to structurally related compounds (e.g., limonene). Use GC-MS to monitor biodegradation products in simulated ecosystems .

Q. What frameworks (e.g., PICOT) are suitable for structuring research questions on p-Mentha-1,5-dien-7-ol’s therapeutic potential?

  • Methodological Answer : Apply PICOT to define:
  • P opulation: Target organism/cell line
  • I ntervention: Dose and formulation of p-Mentha-1,5-dien-7-ol
  • C omparison: Existing therapeutics (e.g., synthetic antimicrobials)
  • O utcome: Efficacy metrics (e.g., MIC values)
  • T imeframe: Exposure duration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.